molecular formula C8H13N3 B3224434 3-Aminoquinuclidine-3-carbonitrile CAS No. 123194-01-4

3-Aminoquinuclidine-3-carbonitrile

Cat. No.: B3224434
CAS No.: 123194-01-4
M. Wt: 151.21 g/mol
InChI Key: WVFQAXXFCPVSED-UHFFFAOYSA-N
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Description

3-Aminoquinuclidine-3-carbonitrile is a chemical compound that belongs to the quinuclidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoquinuclidine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of quinuclid-3-one oxime with hydrazone . Another method includes the synthesis from 3-hydroxyquinuclidine-3-carbonitrile using ammonium hydroxide in ethanol at 50°C for 72 hours and then at 20°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinuclidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted quinuclidine derivatives.

Scientific Research Applications

3-Aminoquinuclidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminoquinuclidine-3-carbonitrile involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to bacterial cell death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoquinuclidine-3-carbonitrile is unique due to its specific structural features, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-amino-1-azabicyclo[2.2.2]octane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8(10)6-11-3-1-7(8)2-4-11/h7H,1-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFQAXXFCPVSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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